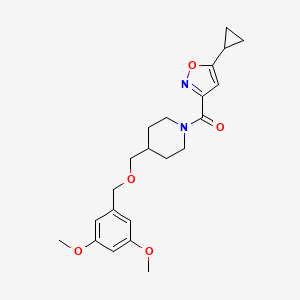
(5-Cyclopropylisoxazol-3-yl)(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Cyclopropylisoxazol-3-yl)(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H28N2O5 and its molecular weight is 400.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-Cyclopropylisoxazol-3-yl)(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone , often referred to as a derivative of isoxazole, has garnered attention in the fields of pharmacology and agrochemistry due to its unique biological activities. This article will explore its biological activity, including its herbicidal properties, interactions with biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into two main components: the isoxazole ring and the piperidine moiety. The isoxazole ring is known for its role in various pharmacological activities, while the piperidine component contributes to the compound's bioavailability and interaction with biological targets.
Structural Formula
Herbicidal Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant herbicidal properties. For instance, a related compound, N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide, showed 100% inhibition against certain weeds at specific concentrations. The mechanism of action involves the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) , an enzyme crucial for the biosynthesis of carotenoids in plants, leading to characteristic bleaching symptoms in susceptible species .
Table 1: Herbicidal Efficacy of Related Compounds
| Compound Name | Target Weed Species | Concentration (mg/L) | Inhibition (%) |
|---|---|---|---|
| I-26 | Portulaca oleracea | 10 | 100 |
| I-05 | Echinochloa crusgalli | 150 | Excellent |
| Butachlor | Portulaca oleracea | 10 | 50 |
Pharmacological Potential
The compound's pharmacological potential extends beyond herbicidal activity. Its structural features suggest possible interactions with various biological targets, making it a candidate for further research in therapeutic applications.
Case Study: Interaction with Biological Targets
In vitro studies have indicated that similar isoxazole derivatives can interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction may lead to potential applications in treating neuropsychiatric disorders. For example, compounds that modulate these receptors have shown promise in alleviating symptoms of anxiety and depression .
Toxicological Profile
Understanding the toxicity profile of This compound is crucial for evaluating its safety for agricultural and therapeutic use. Preliminary assessments indicate that while some derivatives exhibit low toxicity to non-target organisms, further studies are necessary to establish a comprehensive toxicological profile.
特性
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-26-18-9-16(10-19(11-18)27-2)14-28-13-15-5-7-24(8-6-15)22(25)20-12-21(29-23-20)17-3-4-17/h9-12,15,17H,3-8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLJADJZINHPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













